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Cat. No.: B056766 Get Quote

Technical Support Center: 2D-PAGE
Troubleshooting
This guide addresses the common issue of horizontal streaking in two-dimensional

polyacrylamide gel electrophoresis (2D-PAGE), with a specific focus on experiments utilizing

Hexadecylbetaine in the sample or rehydration buffer.

Frequently Asked Questions (FAQs)
Q1: What is horizontal streaking in 2D-PAGE and what does it indicate?

A1: Horizontal streaking refers to the appearance of elongated, horizontal lines or smears in a

2D gel instead of distinct, focused protein spots. This artifact primarily indicates a problem with

the first dimension of separation, isoelectric focusing (IEF).[1][2] It suggests that proteins have

not focused at their specific isoelectric point (pI) or have precipitated during the IEF run.

Q2: Why is Hexadecylbetaine used in 2D-PAGE, and how can it be related to streaking?

A2: Hexadecylbetaine (also known as ASB-16 or a related compound, ASB-14) is a potent

zwitterionic detergent. It is often used to solubilize highly hydrophobic proteins, such as

membrane proteins, which are difficult to dissolve with milder detergents like CHAPS.[3] While

effective, improper concentrations or sample contaminants can lead to protein aggregation or

interfere with IEF, contributing to horizontal streaking.
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Q3: Can protein overload cause horizontal streaking?

A3: Yes, loading too much protein onto the Immobilized pH Gradient (IPG) strip is a common

cause of horizontal streaking.[1][4] Excessive protein concentration can lead to aggregation

and precipitation at the pI, preventing proper focusing.[1][5] It is crucial to quantify the protein

sample accurately and load an amount appropriate for the IPG strip size and staining method

used.[4]

Q4: What are the most common contaminants in a sample that cause streaking?

A4: The most frequent ionic contaminants that disrupt IEF and cause streaking are salts, ionic

detergents (like SDS), lipids, nucleic acids, and polysaccharides.[1][4][6] These molecules

carry a charge and interfere with the electric field and pH gradient, leading to high currents,

incomplete focusing, and streaking.[1][5] Salt concentrations should ideally be kept below 10-

40 mM.[4][7]

Troubleshooting Guide: Horizontal Streaking
This section provides a detailed breakdown of potential causes and solutions for horizontal

streaking.

Problem: The entire 2D gel exhibits horizontal streaks.

This issue is often systemic, pointing to a fundamental problem in sample preparation or the

IEF run.
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Possible Cause Recommended Solution

Incomplete Protein Solubilization

Proteins, especially hydrophobic ones, may not

be fully solubilized, leading to aggregation.[1][4]

Ensure the lysis/rehydration buffer is sufficiently

strong. A combination of 7 M urea and 2 M

thiourea is more effective at solubilizing proteins

than urea alone.[8] For membrane proteins, use

or increase the concentration of strong

zwitterionic detergents like Hexadecylbetaine

(e.g., 2-4%).[9] Allow the sample to incubate in

the solubilization buffer for at least 1 hour at

room temperature before centrifugation to

remove any insoluble material.[9]

Sample Contamination (Salts, Nucleic Acids,

etc.)

High salt concentrations (>40 mM) or other ionic

contaminants interfere with IEF.[4] Remove salts

by dialysis, gel filtration, or using a 2D cleanup

kit.[4][5] Viscous samples, often due to nucleic

acid contamination, should be treated with

nucleases or subjected to ultracentrifugation to

remove these contaminants.[6][10]

Incomplete or Over-focusing

Both insufficient and excessive focusing times

can cause streaking.[1] If under-focusing is

suspected (streaks across the gel), increase the

total volt-hours (Vhr). If over-focusing is the

issue (streaks more prominent for basic

proteins), reduce the Vhr, as some proteins can

be unstable at their pI for extended periods.[10]

Use a starting Vhr program recommended by

the IPG strip manufacturer and optimize from

there.[1]

Problem: Gels show intermittent or localized horizontal streaks.

This may point to issues with specific proteins, IPG strip handling, or uneven conditions during

IEF.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.americanlaboratory.com/914-Application-Notes/30736-Tips-to-Prevent-Streaking-on-2-D-Gels/
https://www.bio-rad.com/en-it/applications-technologies/horizontal-streaking?ID=LUSQRG30E
https://www.researchgate.net/post/Which-urea-concentration-do-you-use-in-first-dimension-sample-buffer-for-2D-gel
https://www.benchchem.com/pdf/Evaluating_the_performance_of_Hexadecylbetaine_in_2D_gel_electrophoresis_against_other_detergents.pdf
https://www.benchchem.com/pdf/Evaluating_the_performance_of_Hexadecylbetaine_in_2D_gel_electrophoresis_against_other_detergents.pdf
https://www.bio-rad.com/en-it/applications-technologies/horizontal-streaking?ID=LUSQRG30E
https://www.bio-rad.com/en-it/applications-technologies/horizontal-streaking?ID=LUSQRG30E
https://www.researchgate.net/publication/237765542_Tips_to_Prevent_Streaking_on_2-D_Gels
https://info.gbiosciences.com/blog/how-to-improve-spot-resolution-during-2d-electrophoresis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7295095/
https://www.americanlaboratory.com/914-Application-Notes/30736-Tips-to-Prevent-Streaking-on-2-D-Gels/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7295095/
https://www.americanlaboratory.com/914-Application-Notes/30736-Tips-to-Prevent-Streaking-on-2-D-Gels/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Recommended Solution

Improper IPG Strip Rehydration

Uneven or incomplete rehydration can prevent

proteins from entering the gel matrix uniformly.

[4][7] Ensure the correct volume of rehydration

buffer is used for the strip length.[4] Make sure

the entire strip is in contact with the

sample/rehydration solution, and overlay it with

mineral oil to prevent evaporation, which can

cause urea to crystallize.[11][12] A passive,

overnight rehydration (at least 12 hours) is

recommended to ensure complete absorption.

[9][12]

Protein Precipitation at Isoelectric Point (pI)

Some proteins are inherently less soluble at

their pI and may precipitate out of solution

during focusing. This is a common cause of

concentrated, regional streaks.[1] Improve

solubility by ensuring optimal concentrations of

urea, thiourea, and detergents in the rehydration

buffer. Adding carrier ampholytes (e.g., 0.5-2%)

can also enhance protein solubility and produce

more uniform conductivity.[9]

Keratin Contamination

Contamination from skin and hair can appear as

distinct horizontal streaks, typically around 45-

67 kDa and pI 5-8. Always wear gloves and

work in a clean environment. Use high-purity

reagents.

Reformed Disulfide Bonds

During IEF, reducing agents like DTT can

migrate away from the basic end of the strip,

allowing disulfide bonds to reform and causing

aggregation and streaking.[13] Ensure adequate

reduction and consider alkylating cysteine

residues during the equilibration step after IEF

and before the second dimension.[14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.bio-rad.com/en-it/applications-technologies/horizontal-streaking?ID=LUSQRG30E
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-electrophoresis-western-blotting-support-center/protein-gel-2d-electrophoresis-support/protein-gel-2d-electrophoresis-support-troubleshooting.html
https://www.bio-rad.com/en-it/applications-technologies/horizontal-streaking?ID=LUSQRG30E
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6240.pdf
https://thebiotechnotes.wordpress.com/2017/01/31/ipg-strip-rehydration/
https://www.benchchem.com/pdf/Evaluating_the_performance_of_Hexadecylbetaine_in_2D_gel_electrophoresis_against_other_detergents.pdf
https://thebiotechnotes.wordpress.com/2017/01/31/ipg-strip-rehydration/
https://www.americanlaboratory.com/914-Application-Notes/30736-Tips-to-Prevent-Streaking-on-2-D-Gels/
https://www.benchchem.com/pdf/Evaluating_the_performance_of_Hexadecylbetaine_in_2D_gel_electrophoresis_against_other_detergents.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5559430/
https://coconote.app/notes/34966ff0-21ab-43e8-91ad-c9e808e32cfb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Recommended Buffer Compositions for 2D-
PAGE Sample Preparation
The following table summarizes typical concentration ranges for key components in

lysis/rehydration buffers used to minimize horizontal streaking.

Component Function Standard Buffer
Buffer for
Hydrophobic
Proteins

Urea Denaturant, solubilizer 8–9 M 7 M

Thiourea

Enhances

solubilization of

hydrophobic/membran

e proteins

- 2 M

Detergent
Solubilizer, prevents

aggregation
2-4% CHAPS

2-4%

Hexadecylbetaine

(ASB-16)

Reducing Agent
Reduces disulfide

bonds

50-100 mM DTT or 5

mM TBP

50-100 mM DTT or 5

mM TBP

Carrier Ampholytes
Enhance solubility,

even out conductivity
0.5–2% (v/v) 0.5–2% (v/v)

Note: Concentrations may need to be optimized for specific sample types.[4][8][9][15]

Experimental Protocols
Protocol: Sample Preparation using Hexadecylbetaine
Buffer for Hydrophobic Proteins
This protocol is designed for the solubilization of complex protein mixtures, particularly those

containing membrane proteins, for 2D-PAGE.
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Lysis/Solubilization Buffer Preparation:

Prepare a buffer containing: 7 M Urea, 2 M Thiourea, 2-4% (w/v) Hexadecylbetaine, 1%

(w/v) DTT, and 0.5-2% (v/v) Carrier Ampholytes (matching the pH range of your IPG strip).

[9]

Add protease and phosphatase inhibitors fresh just before use.

Note: Gently warm the solution to fully dissolve all components. Do not heat above 30-

37°C as this can cause urea to degrade into isocyanate, leading to protein carbamylation.

Protein Extraction:

Homogenize the cell pellet or tissue sample directly in the prepared Lysis/Solubilization

Buffer.

Incubate the mixture on a rocking platform for 1-2 hours at room temperature to ensure

complete protein solubilization.[9]

Clarification:

Centrifuge the lysate at high speed (>15,000 x g) for 30 minutes at 4°C to pellet insoluble

material, including cell debris and nucleic acids.[9]

Carefully collect the supernatant, which contains the solubilized proteins.

Protein Quantification:

Determine the protein concentration using a 2D-compatible protein assay (e.g., a modified

Bradford assay) to avoid interference from buffer components.

IPG Strip Rehydration and Sample Loading:

Dilute the protein sample to the desired final concentration using the Lysis/Solubilization

Buffer.

Pipette the sample into the channels of an IPG strip rehydration tray.
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Carefully place the IPG strip, gel-side down, onto the sample solution, ensuring no air

bubbles are trapped underneath.[14]

Overlay each strip with mineral oil to prevent evaporation.[9]

Allow the strips to rehydrate passively for a minimum of 12 hours at room temperature.[9]

[12]

Isoelectric Focusing (IEF):

Following rehydration, proceed with the IEF run according to the instrument

manufacturer's instructions. A typical program involves a gradual voltage ramp to a final

high voltage for a total of 50,000-80,000 V-hr.[9]

Visualizations
2D-PAGE Workflow and Troubleshooting Points
The following diagram illustrates the key stages of a 2D-PAGE experiment and highlights

where issues leading to horizontal streaking commonly arise.
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1. Sample Preparation 2. First Dimension: IEF

3. Second Dimension: SDS-PAGE
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Horizontal Streaking
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Hexadecylbetaine)
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(>12h, no evaporation)
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No

Action: Reduce total
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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